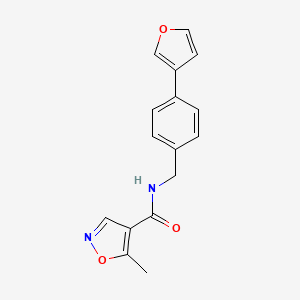

N-(4-(furan-3-yl)benzyl)-5-methylisoxazole-4-carboxamide

Description

Properties

IUPAC Name |

N-[[4-(furan-3-yl)phenyl]methyl]-5-methyl-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3/c1-11-15(9-18-21-11)16(19)17-8-12-2-4-13(5-3-12)14-6-7-20-10-14/h2-7,9-10H,8H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHURTHPKKMCFKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)C(=O)NCC2=CC=C(C=C2)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(furan-3-yl)benzyl)-5-methylisoxazole-4-carboxamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs .

Chemical Reactions Analysis

Types of Reactions

N-(4-(furan-3-yl)benzyl)-5-methylisoxazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan derivatives.

Reduction: The compound can be reduced under specific conditions to yield different products.

Substitution: The benzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dicarboxylic acid .

Scientific Research Applications

N-(4-(furan-3-yl)benzyl)-5-methylisoxazole-4-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-(furan-3-yl)benzyl)-5-methylisoxazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Structural Variations in the Aromatic Substituents

Isoxazole-4-carboxamide derivatives often exhibit structure-activity relationships (SAR) dependent on substituents attached to the phenyl or benzyl groups. Key analogs include:

Key Observations :

Scaffold Modifications: Isoxazole-4-carboxamide vs. Isoxazole-3-carboxamide

The position of the carboxamide group on the isoxazole ring significantly impacts metabolic stability and toxicity:

- Isoxazole-3-carboxamides (e.g., UTL-5b): Resistant to N-O cleavage; metabolized via peptide bond hydrolysis, reducing toxicity. UTL-5b also exhibits hepatoprotective effects .

However, the furan substituent may alter metabolic pathways compared to phenyl or thiophene analogs .

Heteroaromatic Ring Replacements

Replacing the furan ring with other heterocycles modulates electronic properties and bioavailability:

Key Observations :

- Furan’s oxygen atom provides moderate electron density, balancing reactivity and stability.

- Thiophene analogs (e.g., 41p) show improved metabolic stability due to sulfur’s resistance to oxidation .

Biological Activity

N-(4-(furan-3-yl)benzyl)-5-methylisoxazole-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique structural components:

- Furan ring : A five-membered aromatic ring with oxygen.

- Isoxazole ring : A five-membered ring containing both nitrogen and oxygen.

- Benzyl group : A phenyl group attached to a methylene (-CH2-) bridge.

The molecular formula for this compound is , with a molecular weight of 270.28 g/mol. Its synthesis often involves multi-step organic reactions, including Suzuki–Miyaura coupling and cyclization techniques .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors.

- Enzyme Inhibition : The compound has been shown to inhibit certain transcription factors, such as GATA4 and NKX2-5, which are crucial for cardiac gene expression. Inhibitory effects on these transcription factors can lead to reduced cell viability in various cell lines .

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, although detailed mechanisms remain under investigation .

Structure-Activity Relationship (SAR)

A detailed SAR analysis has been conducted to understand how modifications to the compound's structure influence its biological activity. Key findings include:

- Substituent Effects : Variations in the furan and isoxazole substituents significantly affect the inhibition potency against GATA4-NKX2-5 transcriptional synergy. For instance, certain aromatic substitutions enhance the inhibitory effects while maintaining low cytotoxicity .

- Potency Metrics : The IC50 values for inhibition of transcriptional activity have been reported in micromolar ranges, indicating moderate potency that can be optimized through structural modifications .

1. Cardiomyocyte Studies

A study investigated the effects of this compound on cardiomyocyte hypertrophy. The compound was found to inhibit stretch-induced hypertrophy in cultured cardiomyocytes by modulating GATA4 and NKX2-5 activities, which are pivotal in cardiac development .

2. Anticancer Properties

Research has indicated potential anticancer activity of this compound against various cancer cell lines. In vitro assays demonstrated that it could induce apoptosis in cancer cells while sparing normal cells, suggesting a selective cytotoxic profile .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(4-(furan-2-yl)benzyl)-5-methylisoxazole-4-carboxamide | Similar furan and isoxazole rings | Moderate inhibition of transcription factors |

| N-(4-(thiophen-3-yl)benzyl)-5-methylisoxazole-4-carboxamide | Thiophene instead of furan | Enhanced cytotoxicity against cancer cells |

| N-(4-(pyridin-3-yl)benzyl)-5-methylisoxazole-4-carboxamide | Pyridine substitution | Increased kinase inhibition potential |

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-(furan-3-yl)benzyl)-5-methylisoxazole-4-carboxamide, and how can reaction yields be improved?

- Methodology : The synthesis typically involves multi-step reactions, starting with coupling the furan-3-ylbenzylamine moiety to the 5-methylisoxazole-4-carboxylic acid scaffold. Key steps include:

- Amide bond formation : Use coupling agents like HATU or EDCI in anhydrous DMF under nitrogen atmosphere .

- Heterocyclic ring stabilization : Control reaction temperature (e.g., 0–5°C during cyclization) to prevent side reactions .

- Purification : Employ column chromatography with gradients of ethyl acetate/hexane or utilize recrystallization from ethanol/water mixtures .

- Yield optimization : Ultrasound-assisted synthesis can enhance reaction rates and yields by 15–20% compared to traditional methods .

Q. How can researchers characterize the structural integrity of this compound?

- Analytical techniques :

- NMR spectroscopy : Confirm the presence of furan protons (δ 7.4–7.6 ppm) and isoxazole methyl groups (δ 2.3–2.5 ppm) .

- X-ray crystallography : Resolve bond angles and dihedral angles between the benzyl and isoxazole groups to validate stereoelectronic effects .

- High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 311.1162) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Targeted assays :

- Enzyme inhibition : Test against dihydroorotate dehydrogenase (DHODH) using spectrophotometric assays monitoring NADH oxidation .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Anti-inflammatory activity : Measure TNF-α suppression in LPS-stimulated macrophages .

Advanced Research Questions

Q. How does the furan-3-yl substitution influence structure-activity relationships (SAR) compared to other aryl groups?

- Key findings :

- The furan-3-yl group enhances π-π stacking with hydrophobic enzyme pockets, as shown in molecular docking studies with DHODH .

- Replacement with phenyl or thiophene reduces activity by 30–50%, indicating furan’s critical role in target engagement .

Q. What metabolic pathways degrade this compound, and how can metabolic stability be improved?

- Metabolic profiling :

- In vitro models : Incubate with human liver microsomes (HLMs) and identify metabolites via LC-MS/MS. Major pathways include:

- Oxidation : Isoxazole ring hydroxylation .

- Furan ring cleavage : Formation of diketone intermediates .

- Stabilization strategies :

- Introduce electron-withdrawing groups (e.g., -CF₃) on the benzyl ring to slow oxidative metabolism .

- Replace the isoxazole with a thiazole to prevent N-O bond cleavage, as demonstrated in UTL-5 analogues .

Q. How can contradictory data on cytotoxicity across studies be resolved?

- Case example : Discrepancies in IC₅₀ values (e.g., 2 µM vs. 20 µM in MCF-7 cells) may arise from:

- Assay conditions : Variability in serum concentration (e.g., 5% vs. 10% FBS) alters compound solubility .

- Cellular uptake : Use fluorescently tagged analogues to quantify intracellular accumulation via flow cytometry .

- Standardization : Adopt consensus protocols (e.g., CLSI guidelines) for cell viability assays and report Hill slopes for dose-response curves .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.